molecular formula C20H16N2O2S B2493007 N-benzoyl-N'-(2-phenoxyphenyl)thiourea CAS No. 76839-52-6

N-benzoyl-N'-(2-phenoxyphenyl)thiourea

Cat. No.: B2493007
CAS No.: 76839-52-6
M. Wt: 348.42
InChI Key: GDAQUPFRMCHOGG-UHFFFAOYSA-N
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Description

Overview of Thiourea (B124793) Derivatives in Medicinal and Synthetic Chemistry

Thiourea derivatives are characterized by the presence of a thiourea moiety, which consists of a central thiocarbonyl group bonded to two nitrogen atoms. These compounds are structurally analogous to ureas, with the oxygen atom of the carbonyl group replaced by a sulfur atom. This substitution imparts distinct chemical properties and reactivity, making thiourea derivatives versatile building blocks in organic synthesis and privileged structures in medicinal chemistry. mdpi.com

In synthetic chemistry, the thiourea functional group can participate in a wide array of chemical transformations, serving as a precursor for the synthesis of various heterocyclic compounds. The reactivity of the sulfur and nitrogen atoms allows for the construction of diverse molecular architectures.

From a medicinal chemistry perspective, thiourea derivatives have demonstrated a broad spectrum of biological activities. Their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions contributes to their pharmacological potential. mdpi.com

Significance of N-benzoyl-N'-(2-phenoxyphenyl)thiourea and Related Acylthioureas as Research Subjects

This compound belongs to a specific subclass of thiourea derivatives known as N-acylthioureas. The introduction of an acyl group, in this case, a benzoyl group, to one of the nitrogen atoms significantly influences the electronic and steric properties of the molecule. This modification can enhance the compound's biological activity and modulate its physicochemical properties.

Research into N-acylthioureas has revealed their potential as:

Anticancer Agents: Certain N-benzoyl-N'-phenylthiourea derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that some of these compounds exhibit better anticancer activity than the reference drug hydroxyurea. unair.ac.idubaya.ac.id

Enzyme Inhibitors: Thiourea derivatives have been investigated as inhibitors of various enzymes. For example, some have been studied for their potential to inhibit macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases and cancer. researchgate.netubaya.ac.id

Antimicrobial Agents: The thiourea scaffold is present in a number of compounds with demonstrated antibacterial and antifungal properties. mdpi.com

Ligands in Coordination Chemistry: The presence of sulfur and oxygen donor atoms allows N-acylthioureas to act as versatile ligands in the formation of metal complexes. These complexes themselves can exhibit interesting chemical properties and biological activities.

The specific structure of this compound, with its phenoxyphenyl substituent, presents a unique combination of steric bulk and electronic effects that make it a compelling subject for further investigation.

Scope and Research Objectives for this compound Investigations

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the study of closely related compounds provides a framework for potential research objectives. Investigations into this compound would likely encompass:

Synthesis and Characterization: The development of efficient synthetic routes to obtain the pure compound, followed by its thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Crystal Structure Analysis: Determination of the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction. This provides valuable insights into the molecule's conformation, intermolecular interactions, and hydrogen bonding patterns. For example, the crystal structure of a related compound, N-benzoyl-N'-(2-{2-[2-(N-benzoylthioureido)phenoxy]ethoxy}phenyl)thiourea, reveals a planar molecule with both intermolecular and intramolecular hydrogen bonds. researchgate.net

Computational Studies: The use of computational modeling to predict the molecule's electronic properties, reactivity, and potential interactions with biological targets.

Biological Evaluation: Screening the compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.

The data gathered from such investigations would contribute to a deeper understanding of the structure-activity relationships within the N-acylthiourea class of compounds and could guide the design of new molecules with enhanced therapeutic potential.

Detailed Research Findings on Related Compounds

Given the limited direct research on this compound, this section presents findings from studies on structurally similar compounds to illustrate the type of research conducted in this area.

Synthesis and Spectroscopic Characterization

The synthesis of N-acylthiourea derivatives typically involves the reaction of an aroyl isothiocyanate with a primary amine. The aroyl isothiocyanate is often generated in situ from the corresponding aroyl chloride and a thiocyanate (B1210189) salt.

For example, the synthesis of N-(2,4-dichloro)benzoyl-N'-phenylthiourea was achieved by reacting N-phenylthiourea with 2,4-dichlorobenzoyl chloride. ubaya.ac.id The resulting compound was characterized by various spectroscopic methods, as detailed in the table below.

Spectroscopic Data for N-(2,4-dichloro)benzoyl-N'-phenylthiourea
Technique Observed Features
Infrared (IR) SpectroscopyBands corresponding to N-H and C=O (amide) stretching vibrations.
¹H Nuclear Magnetic Resonance (NMR)Signals corresponding to the protons of the phenyl and dichlorobenzoyl groups, as well as the N-H protons.
¹³C Nuclear Magnetic Resonance (NMR)Resonances for the carbon atoms of the thiocarbonyl (C=S) and carbonyl (C=O) groups, as well as the aromatic carbons.
Mass Spectrometry (MS)A molecular ion peak consistent with the calculated molecular weight of the compound.

This table presents a summary of typical spectroscopic data obtained for a related N-benzoyl-N'-phenylthiourea derivative. ubaya.ac.id

Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of a molecule. While the crystal structure of this compound is not available, the structure of N,N′-bis[2-(dimethylamino)phenyl]thiourea provides insights into the types of interactions that can be expected. nih.gov

Key features of such crystal structures often include:

Intramolecular Hydrogen Bonding: Hydrogen bonds formed between a hydrogen atom and a nearby atom within the same molecule.

Intermolecular Interactions: Forces, such as hydrogen bonds and van der Waals forces, that hold adjacent molecules together in the crystal lattice.

Molecular Conformation: The spatial arrangement of the atoms in the molecule, including the planarity of aromatic rings and the orientation of substituent groups.

Crystal Structure Data for a Related Thiourea Derivative
Parameter Observation
Hydrogen BondingPresence of both intramolecular and intermolecular hydrogen bonds.
Bond Lengths and AnglesSpecific distances and angles between atoms, confirming the covalent structure.
Supramolecular FeaturesAnalysis of how molecules pack together in the crystal.

This table highlights the type of information obtained from the crystal structure analysis of a related aryl-substituted thiourea. nih.gov

Biological Activity

The biological activity of N-benzoyl-N'-phenylthiourea derivatives has been a significant focus of research. Cytotoxicity assays are commonly used to evaluate the potential of these compounds as anticancer agents.

In a study on N-(2,4-dichloro)benzoyl-N'-phenylthiourea, its cytotoxic activity was tested against human breast cancer cell lines (MCF-7 and T47D) and a normal cell line (Vero). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined.

Cytotoxic Activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea
Cell Line IC₅₀ (mM)
MCF-7 (Breast Cancer)0.31
T47D (Breast Cancer)0.94

This table shows the IC₅₀ values for a related compound against two breast cancer cell lines, indicating its potential as a cytotoxic agent. ubaya.ac.id

Similarly, other studies have investigated the potential of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor (MIF) inhibitors, which could have implications for treating inflammatory diseases. researchgate.netubaya.ac.id

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-phenoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-19(15-9-3-1-4-10-15)22-20(25)21-17-13-7-8-14-18(17)24-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAQUPFRMCHOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzoyl N 2 Phenoxyphenyl Thiourea

General Synthetic Routes for Acylthioureas

The most prevalent and versatile method for synthesizing acylthioureas is through the reaction of an acyl chloride with a thiocyanate (B1210189) salt to form an acyl isothiocyanate in situ. This reactive intermediate is not typically isolated and is immediately treated with a primary or secondary amine to produce the desired N,N'-disubstituted acylthiourea. rsc.orgnih.govnih.gov

The synthesis of N-benzoyl-N'-(2-phenoxyphenyl)thiourea proceeds through a two-step, one-pot reaction. The initial step involves the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate. google.comuzh.ch This reaction is a nucleophilic acyl substitution where the thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the displacement of the chloride ion and the formation of benzoyl isothiocyanate. researchgate.net

The second step is the nucleophilic addition of the amine, in this case, 2-phenoxyaniline, to the electrophilic carbon of the isothiocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the -N=C=S group, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer results in the final this compound product. nih.gov

The choice of starting materials and reagents is critical for the successful synthesis of this compound.

Benzoyl Chloride: This serves as the acylating agent, providing the benzoyl group of the final molecule. The reactivity of the acyl chloride is crucial for the efficient formation of the isothiocyanate intermediate. google.com

Ammonium Thiocyanate (NH₄SCN) or Potassium Thiocyanate (KSCN): These reagents are the source of the thiocyanate ion required to form the isothiocyanate intermediate. google.comuzh.ch The choice between the two often depends on solubility and reaction conditions.

2-Phenoxyaniline: This is the amine component that introduces the 2-phenoxyphenyl group to the final structure. The nucleophilicity of the amine's nitrogen atom is a key factor in the second step of the reaction.

Solvent: Anhydrous acetone (B3395972) is a commonly used solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction without participating in it. rsc.orgnih.gov Other dry solvents like acetonitrile (B52724) can also be employed. google.com

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is essential to maximize the yield and purity of the desired product while minimizing reaction time and by-product formation.

The selection of an appropriate solvent is crucial. The solvent must be inert to the reactants and intermediates and should provide good solubility for all components. Dry or anhydrous solvents are necessary to prevent the hydrolysis of the benzoyl chloride and the benzoyl isothiocyanate intermediate. rsc.orgnih.gov

Temperature control is also a significant factor. The formation of the benzoyl isothiocyanate is often carried out under reflux conditions to ensure the reaction goes to completion. nih.gov However, the subsequent addition of the amine is typically done at a lower temperature, sometimes even at room temperature, to control the exothermicity of the reaction and prevent the formation of unwanted side products. google.com

The following table summarizes the typical reaction conditions for the synthesis of acylthioureas:

ParameterConditionRationale
Solvent Anhydrous Acetone or AcetonitrileInert, good solubility of reactants, prevents hydrolysis.
Temperature (Step 1) RefluxTo facilitate the formation of the acyl isothiocyanate.
Temperature (Step 2) Room Temperature to RefluxTo control the reaction rate and minimize side products.
Reaction Time 1-24 hoursVaries depending on the specific reactants and conditions.

In recent years, microwave-assisted organic synthesis has emerged as a more environmentally friendly and efficient alternative to conventional heating methods. researchgate.net For the synthesis of acylthioureas, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. researchgate.net This method aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents.

Strategies for Structural Diversification and Derivatization

The core this compound structure can be readily modified to create a library of derivatives for various applications. This structural diversification can be achieved by:

Varying the Acyl Chloride: By substituting benzoyl chloride with other aromatic or aliphatic acyl chlorides, a wide range of N-acyl-N'-(2-phenoxyphenyl)thioureas can be synthesized.

Varying the Amine: While this article focuses on the 2-phenoxyphenyl derivative, using different primary or secondary amines in the second step of the synthesis would lead to a diverse set of N-benzoyl-N'-substituted thioureas. nih.gov

Post-synthesis Modifications: The synthesized this compound can undergo further chemical transformations. For example, the thiourea (B124793) moiety is a versatile precursor for the synthesis of various heterocyclic compounds, such as thiazoles and triazoles. rsc.org These cyclization reactions can introduce new ring systems and functionalities, further expanding the chemical space of this class of compounds.

Modification of the Phenoxyphenyl Moiety

Current research literature does not provide extensive details on the specific chemical modifications of the 2-phenoxyphenyl moiety within the this compound framework.

Benzoyl Group Substituent Effects

The benzoyl group of N-benzoyl-N'-arylthioureas is a common site for chemical modification, allowing for the synthesis of a wide array of derivatives with varied electronic and steric properties. These modifications are typically achieved by reacting an appropriately substituted benzoyl chloride with a phenylthiourea (B91264) derivative. The nature of the substituent on the benzoyl ring can significantly influence the reaction yield and the chemical properties of the resulting molecule.

The synthesis of N-benzoyl-N'-phenylthiourea derivatives can be accomplished through a modified Schotten-Baumann reaction. ubaya.ac.id This involves the reaction of N-phenylthiourea with a substituted benzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. ubaya.ac.id The reaction mechanism is a nucleophilic acyl substitution, where the primary amine of the phenylthiourea attacks the carbonyl carbon of the benzoyl chloride, followed by the elimination of a chloride ion. ubaya.ac.id

The electronic nature of the substituents on the benzoyl ring has a discernible impact on the synthesis and properties of these compounds. Electron-withdrawing groups and electron-donating groups can alter the reactivity of the benzoyl chloride and influence the stability of the final product. For instance, the presence of halogen substituents on the benzoyl ring can increase the lipophilicity of the compound. ubaya.ac.id

Detailed research findings on the synthesis of various substituted N-benzoyl-N'-phenylthiourea derivatives are presented in the following table:

Substituent on Benzoyl RingStarting MaterialsReaction ConditionsYield (%)Reference
2,4-dichloroN-Phenylthiourea, 2,4-dichlorobenzoyl chlorideReflux for 8 hours34 ubaya.ac.id
3,4-dichloroPhenylthiourea, 3,4-dichlorobenzoyl chlorideReflux at 80°C for 2 hours in THF with TEA>70 researchgate.net
2,4-dichloroPhenylthiourea, 2,4-dichlorobenzoyl chlorideReflux at 80°C for 2 hours in THF with TEA>70 researchgate.net
4-cyanoPhenylthiourea, 4-cyanobenzoyl chlorideReflux at 80°C for 2 hours in THF with TEA researchgate.net
4-nitroPhenylthiourea, 4-nitrobenzoyl chlorideReflux at 80°C for 2 hours in THF with TEA researchgate.net

The presence of electron-withdrawing groups such as chloro, cyano, and nitro groups on the benzoyl ring has been investigated. While chloro-substituted derivatives are readily synthesized with good yields, the presence of strongly electron-withdrawing groups like cyano and nitro can affect the stability of the resulting molecule. researchgate.net The increased positive charge on the benzene (B151609) ring due to these substituents can lead to repulsive forces with the carbonyl group's carbon atom, potentially decreasing the stability of the compound. researchgate.net

Further research has explored the introduction of fluorine and trifluoromethyl groups onto the benzoyl moiety. nih.gov These modifications are of interest due to the unique properties conferred by fluorine, such as altered steric and electronic characteristics, which can impact metabolic transformations. nih.gov The synthesis of these derivatives often involves the reaction of a substituted benzoyl chloride with ammonium thiocyanate to form an in-situ benzoyl isothiocyanate, which then reacts with an appropriate aromatic amine. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of N Benzoyl N 2 Phenoxyphenyl Thiourea

Spectroscopic Elucidation of N-benzoyl-N'-(2-phenoxyphenyl)thiourea

Spectroscopic methods are indispensable for determining the molecular structure of this compound. Techniques such as NMR, IR, UV-Vis, and mass spectrometry each provide unique pieces of the structural puzzle, from the carbon-hydrogen framework to functional group identification and molecular weight confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about its hydrogen and carbon environments, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two N-H protons and the aromatic protons. Due to hydrogen bonding and the influence of adjacent carbonyl and thiocarbonyl groups, the N-H protons are anticipated to appear as broad singlets at very low fields, typically in the ranges of δ 9.5–11.5 ppm (for the N'-H proton adjacent to the phenyl group) and δ 11.5–12.5 ppm (for the N-H proton adjacent to the benzoyl group) ubaya.ac.id. The aromatic region (δ 7.0–8.5 ppm) would display a complex series of multiplets corresponding to the protons on the benzoyl, phenyl, and phenoxy rings. The specific coupling patterns and chemical shifts would depend on the substitution pattern and electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Two key signals are characteristic of the benzoylthiourea (B1224501) backbone: the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S). Based on data from analogous compounds, the C=S carbon is expected to resonate significantly downfield, typically in the range of δ 177–182 ppm ubaya.ac.id. The C=O carbon of the benzoyl group would likely appear in the region of δ 165–170 ppm ubaya.ac.id. The remaining signals in the spectrum would correspond to the aromatic carbons of the three phenyl rings, typically appearing between δ 115 and 140 ppm.

Expected ¹H NMR Chemical Shifts (δ, ppm) Expected ¹³C NMR Chemical Shifts (δ, ppm)
N-H (Benzoyl)~11.5 - 12.5 (singlet)
N'-H (Phenyl)~9.5 - 11.5 (singlet)
Aromatic H~7.0 - 8.5 (multiplets)
Note: These are predicted chemical shift ranges based on data from structurally similar benzoylthiourea derivatives.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Key vibrational frequencies would include:

N-H Stretching: Two distinct N-H stretching bands are expected. The N-H adjacent to the benzoyl group typically appears around 3150-3200 cm⁻¹, while the N'-H adjacent to the phenyl group may appear at a slightly higher frequency ubaya.ac.id.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the benzoyl moiety is anticipated in the region of 1660–1690 cm⁻¹ ubaya.ac.iduitm.edu.my.

C-N Stretching and N-H Bending: Vibrations associated with the thioamide linkage (C-N stretching and N-H bending) typically result in several bands between 1300 cm⁻¹ and 1550 cm⁻¹.

C=S Stretching: The thiocarbonyl group vibration is expected to produce a band in the range of 1250 cm⁻¹ and a weaker one around 700-800 cm⁻¹ uitm.edu.my.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings would be observed around 3000–3100 cm⁻¹ (C-H) and 1450–1600 cm⁻¹ (C=C).

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H Stretch~3150 - 3300
C=O Stretch (Amide I)~1660 - 1690
N-H Bend / C-N Stretch (Amide II)~1500 - 1550
C=S Stretch~1250 and ~700-800
Note: Frequencies are based on characteristic values for benzoylthiourea analogues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the C=O and C=S chromophores. The extensive conjugation between the benzoyl group, the thiourea (B124793) moiety, and the phenoxyphenyl group would likely result in strong absorption bands in the ultraviolet region, typically between 250 and 350 nm.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

For this compound (C₂₀H₁₆N₂O₂S), the expected exact mass is approximately 364.0933 g/mol . HRMS would be used to confirm this elemental composition with high accuracy. The mass spectrum would show a prominent molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺. Common fragmentation patterns for benzoylthioureas involve cleavage of the amide and thioamide bonds, which would likely lead to characteristic fragment ions such as the benzoyl cation (m/z 105) and fragments corresponding to the phenoxyphenyl isothiocyanate or amine moieties ubaya.ac.id.

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Geometry and Conformation

Analysis of related benzoylthiourea structures reveals common conformational features. The thiourea unit (-NH-C(S)-NH-) is typically planar. The molecule is expected to adopt a trans-cis configuration with respect to the positions of the benzoyl group and the 2-phenoxyphenyl group relative to the thiono (C=S) sulfur atom researchgate.net.

Parameter Expected Structural Feature
Crystal System Likely Monoclinic or Triclinic
Molecular Conformation trans-cis arrangement around the C-N bonds of the thiourea moiety
Intramolecular Bonding N-H···O hydrogen bond forming a pseudo-six-membered ring
Intermolecular Bonding N-H···S hydrogen bonds stabilizing the crystal packing
Key Dihedral Angles Significant twist between the planes of the phenyl rings and the central thiourea core
Note: Expected features are based on crystallographic data from similar benzoylthiourea compounds.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular conformation of N-benzoyl-N'-substituted thiourea derivatives is significantly influenced by intramolecular hydrogen bonding. In the case of this compound and related compounds, a characteristic intramolecular hydrogen bond is consistently observed between the N-H proton of the thiourea backbone and the carbonyl oxygen atom of the benzoyl group. nih.govubaya.ac.id This interaction results in the formation of a stable, pseudo-six-membered ring, often described with the graph set notation S(6). nih.gov

This N-H···O=C hydrogen bond is a dominant factor in establishing a relatively planar conformation of the central benzoylthiourea fragment. nih.gov Spectroscopic evidence, particularly from ¹H-NMR, supports the existence of this bond, where the involved N-H proton typically appears as a downfield signal due to deshielding. ubaya.ac.id In similar structures, such as N-benzoyl-N'-(2-chlorophenyl)thiourea, a bifurcated intramolecular hydrogen bond involving the N-H proton with both the carbonyl oxygen and the ortho-substituent on the phenyl ring (in that case, chlorine) has been reported. researchgate.net Given the 2-phenoxy substituent in this compound, an analogous intramolecular N-H···O interaction with the phenoxy ether oxygen is also plausible, which would further stabilize the molecular conformation.

The presence of these intramolecular forces dictates the trans-cis geometry of the thiourea moiety. The benzoyl group typically adopts a trans position with respect to the thiono (C=S) group across the C-N bond, while the substituted phenyl group is in a cis conformation. researchgate.net This arrangement is sterically favorable and is reinforced by the intramolecular hydrogen bond.

Table 1: Representative Intramolecular Hydrogen Bond Parameters in Related Benzoylthiourea Derivatives
CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-benzoyl-N'-phenylureaN-H···O=C0.861.922.645141
N-benzoyl-N'-(2-chlorophenyl)thioureaN-H···O0.862.112.671122
N-benzoyl-N'-(2-chlorophenyl)thioureaN-H···Cl0.862.553.012112

Elucidation of Supramolecular Architecture and Intermolecular Interactions (e.g., C-H...π interactions, crystal packing)

The crystal structure and supramolecular assembly of this compound are governed by a combination of intermolecular hydrogen bonds and weaker, non-covalent interactions. A common and significant motif in the crystal packing of related N-benzoyl(thio)urea compounds is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. nih.gov

In thiourea derivatives, the second N-H group (attached to the phenyl ring) and the sulfur atom of the thiono group are key participants in these interactions. Specifically, pairs of molecules are linked by N-H···S hydrogen bonds, creating a robust R²₂(8) ring motif. researchgate.net This dimerization is a recurring feature that organizes the molecules into predictable supramolecular structures. researchgate.net These dimers then arrange themselves in the crystal lattice, often in parallel stacks or sheets. researchgate.net

The collective effect of these varied intermolecular forces—from strong N-H···S hydrogen bonds to weaker C-H···π and van der Waals interactions—defines the unique crystalline architecture of the compound.

Table 2: Illustrative Crystallographic Data for a Related Compound, N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)7.2647 (13)
b (Å)20.478 (4)
c (Å)12.687 (2)
β (°)101.015 (4)
Volume (ų)1852.6 (6)
Z4

Investigation of Tautomeric Equilibria

Prototropic tautomerism is a fundamental chemical process involving the migration of a proton between two different atoms within the same molecule, leading to a dynamic equilibrium between two or more structural isomers known as tautomers. mdpi.com The N-benzoyl-N'-phenylthiourea scaffold, central to the title compound, possesses the requisite functional groups to exhibit such behavior. Specifically, it can exist in different tautomeric forms arising from proton transfer between nitrogen, oxygen, and sulfur atoms. mdpi.com

The primary tautomeric equilibrium involves the amide-iminol and thione-thiol forms.

Amide-Thione Form: This is the most commonly depicted and generally the most stable form. The structure contains a carbonyl (C=O) group and a thione (C=S) group.

Iminol-Thione Form: This tautomer arises from a proton shift from the benzoyl-adjacent nitrogen to the carbonyl oxygen, resulting in an iminol [C=N-OH] group while retaining the thione (C=S) group.

Amide-Thiol Form: This tautomer results from a proton shift from a nitrogen atom to the thione sulfur, creating a thiol [C-SH] group while retaining the amide functionality.

The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents and the polarity of the solvent. mdpi.com Electron-withdrawing or -donating groups on the aromatic rings can alter the relative acidity of the N-H protons and the basicity of the O and S atoms, thereby shifting the equilibrium toward one tautomer over another. mdpi.com Furthermore, the solvent plays a critical role; polar, protic solvents can stabilize more polar tautomers by forming intermolecular hydrogen bonds, competing with the intramolecular hydrogen bonds that often stabilize the amide-thione form. mdpi.com

While the amide-thione tautomer is prevalent for most N-benzoylthiourea derivatives under standard conditions, the potential for equilibrium with other forms is an important aspect of their chemical reactivity and interaction in biological systems. researchgate.net Spectroscopic techniques like NMR are instrumental in studying such equilibria, as the distinct chemical environments of the protons and carbons in each tautomer would, in principle, allow for their identification and quantification if the rate of interconversion is slow on the NMR timescale. mdpi.com

Theoretical Chemistry and Computational Modeling of N Benzoyl N 2 Phenoxyphenyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic properties and geometry of the molecule. These methods provide a static, gas-phase view of the molecule's preferred structure and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiourea (B124793) derivatives, calculations are often performed using the B3LYP functional with a suitable basis set like 6-31G(d,p) or 6-311++G. researchgate.netresearchgate.net

Table 1: Typical Calculated Geometrical Parameters for Benzoylthiourea (B1224501) Derivatives (based on DFT studies of analogous compounds).
ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C=S1.67 - 1.69-
C=O1.22 - 1.24-
N-H···O (H-bond)~2.0-
N-C(S)-N-115 - 118
O-C-N-118 - 121

Natural Bond Orbital (NBO) analysis is performed on the optimized geometry to investigate charge distribution and intramolecular electron delocalization. This analysis translates the complex quantum mechanical wavefunction into a more intuitive chemical picture of lone pairs and bonds. For N-benzoyl-N'-(2-phenoxyphenyl)thiourea, NBO analysis would reveal significant delocalization within the π-conjugated system.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential).

For this compound, the MEP map is expected to show the most negative potential (red/yellow) concentrated around the carbonyl oxygen and thiocarbonyl sulfur atoms, identifying them as primary sites for electrophilic interactions. researchgate.net Conversely, the most positive potential (blue) would be located around the N-H protons, highlighting their role as hydrogen bond donors and sites for nucleophilic attack. researchgate.net The aromatic rings would exhibit a mix of moderately negative potential above the π-system and positive potential around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. wikipedia.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net In related benzoylthiourea compounds, the HOMO is typically localized over the thiourea moiety, with a significant contribution from the sulfur atom's lone pair electrons. researchgate.net The LUMO is often distributed across the benzoyl group and the adjacent aromatic ring, indicating its role as an electron acceptor. arpnjournals.org The energy of these orbitals is directly related to the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). researchgate.net

Table 2: Representative FMO Data from DFT Calculations on Analogous Thiourea Compounds.
ParameterTypical Energy Value (eV)
EHOMO-6.0 to -6.5
ELUMO-1.5 to -2.5
Energy Gap (ΔE)3.5 to 4.5

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of this compound over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into how the molecule behaves in different environments, such as in a solvent like water or ethanol.

For this compound, MD simulations would be crucial for understanding the rotation around key single bonds, such as the C-N bonds of the thiourea backbone and the C-O-C ether linkage. These simulations can reveal the accessible conformations, the energy barriers between them, and the relative populations of different conformers in solution. nih.gov This dynamic perspective is essential for understanding how the molecule might adapt its shape to bind to a biological target.

In Silico Prediction of Molecular Interactions and Pharmacophore Features

In silico methods are used to predict how this compound might interact with biological macromolecules, which is fundamental in fields like drug discovery. nih.gov This involves identifying the compound's pharmacophore features—the essential spatial arrangement of electronic and steric features that enable it to interact with a specific target receptor. unair.ac.id

Based on its structure, the key pharmacophore features of this compound can be readily identified. These features dictate the types of non-covalent interactions the molecule can form, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Molecular docking studies, a common in silico technique, use this information to predict the preferred binding orientation of the molecule within the active site of a protein. ubaya.ac.id

Coordination Chemistry of N Benzoyl N 2 Phenoxyphenyl Thiourea Derivatives

Ligand Design and Coordination Modes

The coordination behavior of N-benzoyl-N'-(2-phenoxyphenyl)thiourea is fundamentally determined by the arrangement of its electron-donating atoms and the conformational flexibility of the molecule. The presence of hard and soft donor atoms allows it to coordinate with a variety of metal centers.

This compound is a potentially multidentate ligand containing several donor atoms: the thiocarbonyl sulfur (S), the carbonyl oxygen (O), and two nitrogen (N) atoms of the thiourea (B124793) backbone. chemrevlett.comsemanticscholar.org The phenoxy group also introduces an additional ether oxygen atom.

Sulfur Atom: The thiocarbonyl sulfur atom is a soft donor and is typically the primary coordination site, especially for soft metal ions like Pt(II) and Hg(II). semanticscholar.orgresearchgate.net Its involvement in coordination is consistently observed across a wide range of metal complexes.

Oxygen Atom: The carbonyl oxygen atom is a hard donor, making it a favorable site for coordination with harder metal ions. In many instances, it coordinates in conjunction with the sulfur atom to form a stable six-membered chelate ring. semanticscholar.orgresearchgate.net

Nitrogen Atoms: The two nitrogen atoms of the thiourea moiety are also potential donor sites. While coordination through the N-H nitrogen is less common without deprotonation, some complexes, particularly with ruthenium, have shown coordination involving a deprotonated thiourea nitrogen atom. nih.gov

The combination of these donor atoms allows the ligand to act as a versatile chelating agent. semanticscholar.org The specific atoms that coordinate to a metal ion depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The array of donor atoms enables this compound to exhibit different coordination capabilities.

Monodentate Coordination: The ligand can act as a monodentate donor, typically through the sulfur atom. researchgate.netresearchgate.net This mode of coordination is often observed with metal ions that have a strong affinity for soft donors, such as Pt(II). In such cases, the ligand coordinates to the metal center solely via the sulfur atom, leaving the carbonyl group uncoordinated. researchgate.net

Bidentate Coordination: The most common coordination mode for this class of ligands is as a bidentate chelating agent. researchgate.net Chelation typically occurs through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-coordination), forming a stable six-membered ring with the metal ion. researchgate.netresearchgate.net This bidentate behavior is prevalent in complexes with many transition metals, including Pd(II), Cu(II), and Ni(II). researchgate.nethilarispublisher.com Less commonly, bidentate coordination can occur through a nitrogen and sulfur atom (N,S-coordination), which results in a smaller, four-membered chelate ring. nih.gov

Polydentate Coordination: While less documented for this specific derivative, the presence of the phenoxy oxygen and the second nitrogen atom opens the possibility for higher denticity or the formation of more complex polynuclear structures, although this is not a commonly observed coordination mode. The primary coordination patterns remain monodentate (S) and bidentate (O,S).

Thiourea derivatives have demonstrated the ability to act as bridging ligands, linking two or more metal centers to form polynuclear complexes. psu.edu this compound can exhibit this behavior, most commonly through the sulfur atom of the thiocarbonyl group. psu.eduresearchgate.net In such arrangements, the sulfur atom can bond to two different metal ions simultaneously. This bridging capability can lead to the formation of dinuclear or polynuclear structures, as has been observed in some copper(II) complexes where two metal centers are bridged by two sulfur atoms from two different thiourea ligands. psu.eduresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of N-acylthiourea ligands have been successfully synthesized with a wide array of transition metals.

Synthesis: The general synthetic method involves dissolving the this compound ligand in a solvent like ethanol, methanol, or acetone (B3395972), followed by the addition of a metal salt (e.g., chlorides, acetates, or perchlorates). hilarispublisher.comuobasrah.edu.iq The reaction mixture is often stirred at room temperature or under reflux to facilitate complex formation. ksu.edu.trhilarispublisher.com The resulting metal complexes often precipitate from the solution and can be isolated by filtration.

Copper (Cu): Copper(II) readily forms complexes with benzoylthiourea (B1224501) derivatives. However, the reaction can be complex, as the thiourea ligand can reduce Cu(II) to Cu(I), leading to the formation of either Cu(I) or Cu(II) complexes, and sometimes mixtures. psu.eduuobasrah.edu.iq The resulting structures can be mononuclear or polynuclear. psu.eduresearchgate.net

Nickel (Ni) and Cobalt (Co): Nickel(II) and Cobalt(II)/(III) complexes are commonly prepared. uobasrah.edu.iqnih.gov Depending on the stoichiometry and reaction conditions, these metals can form square planar or octahedral complexes. uobasrah.edu.iqnih.gov

Platinum Group Metals (Pt, Pd): Platinum(II) and Palladium(II) complexes have been extensively studied. researchgate.net With Pt(II), monodentate coordination through sulfur is common, while Pd(II) often forms bidentate O,S-chelated complexes. researchgate.net

Group 12 Metals (Zn, Cd, Hg): Zinc(II), Cadmium(II), and Mercury(II) form stable complexes, typically featuring tetrahedral or distorted tetrahedral geometries, with coordination through the sulfur and oxygen atoms. semanticscholar.orgmdpi.com

Rhenium (Re): While less common, organometallic complexes with metals like Rhenium and Ruthenium have also been synthesized, showcasing the ligand's versatility. nih.govnih.gov

A combination of spectroscopic techniques is essential for the characterization of these metal complexes and to elucidate the ligand's coordination mode.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the C=O, C=S, and N-H groups are observed.

v(C=O): In bidentate O,S-coordination, the carbonyl group is directly involved in bonding to the metal. This weakens the C=O double bond, resulting in a significant shift of the v(C=O) stretching frequency to a lower wavenumber (typically by 30-100 cm⁻¹) compared to the free ligand. hilarispublisher.com

v(C=S): The thiocarbonyl group's stretching vibration is often coupled with the C-N stretching mode. When the sulfur atom coordinates to a metal, the v(C=S) band also shifts to a lower frequency, indicating the involvement of sulfur in the coordination. hilarispublisher.compsu.edu

v(N-H): The N-H stretching frequency may shift to a higher or lower wavenumber upon complexation, depending on the nature of the complex and hydrogen bonding within the crystal structure. Its disappearance indicates deprotonation of the ligand. psu.edu

Table 1: Typical FT-IR Spectral Data for N-benzoyl-N'-arylthiourea Ligands and their Metal Complexes

Vibrational Mode Free Ligand (cm⁻¹) Bidentate (O,S) Metal Complex (cm⁻¹) Change upon Coordination
ν(N-H) ~3200-3400 Shifted or Broadened Indicates change in H-bonding environment
ν(C=O) ~1650-1680 ~1580-1620 Negative shift (to lower frequency)

| ν(C=S) | ~1340 & ~860 | Shifted to lower frequency | Negative shift (to lower frequency) |

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and the geometry around the metal center. The free ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* and n→π* transitions. hilarispublisher.comresearchgate.net Upon complexation, these bands may shift (bathochromic or hypsochromic shifts), and new bands may appear in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) transitions or, in the case of transition metals with unfilled d-orbitals, to d-d electronic transitions, which are useful in determining the coordination geometry. hilarispublisher.comnih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., Pt(II), Zn(II), Cd(II), Hg(II)), Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic and N-H protons. A key indicator of coordination is the behavior of the N-H proton signals. Upon complexation, these signals often shift downfield due to the increased electron-withdrawing effect of the coordinated metal ion. researchgate.netresearchgate.net In cases where the ligand deprotonates to coordinate, the N-H signal disappears entirely.

¹³C NMR: The carbon-13 NMR spectrum provides direct evidence of coordination through the carbonyl and thiocarbonyl groups. The resonance for the C=O carbon typically shifts downfield upon coordination, while the C=S signal also shows a significant shift, confirming the involvement of these groups in bonding to the metal. researchgate.netanalis.com.my

ESR Spectroscopy: Electron Spin Resonance (ESR) spectroscopy is used to study paramagnetic complexes, such as those of Cu(II). hilarispublisher.com The ESR spectrum provides information about the electronic environment of the unpaired electron, allowing for the determination of g-values and hyperfine coupling constants. These parameters can help to elucidate the geometry of the complex (e.g., square planar or tetrahedral) and the nature of the metal-ligand bond. hilarispublisher.com

Crystallographic Studies of Metal-Thiourea Complexes

Extensive searches of available scientific literature did not yield specific crystallographic data for metal complexes of this compound. While the broader class of N-benzoyl-N'-arylthiourea derivatives is known to form a variety of metal complexes with diverse coordination modes, detailed structural information, such as bond lengths, bond angles, coordination geometries, and crystal systems for complexes involving the specific N'-(2-phenoxyphenyl) substituent, is not presently available in the reviewed literature.

General studies on related N-benzoyl-N'-arylthiourea ligands indicate they are versatile in their coordination behavior, potentially binding to metal centers through the sulfur, oxygen, or nitrogen atoms. This flexibility allows for the formation of complexes with various geometries. However, without specific crystallographic studies on this compound complexes, a detailed data table cannot be constructed.

Investigation of Redox Pathways in Metal-Thiourea Systems

Similarly, a thorough review of the literature revealed no specific studies focused on the redox pathways of metal complexes derived from this compound. Electrochemical investigations, such as cyclic voltammetry, are commonly employed to understand the redox behavior of metal-ligand systems, including electron transfer processes and the stability of different oxidation states of the central metal ion.

While research on other thiourea derivatives has shown that the ligand can influence the redox properties of the metal center, no such investigations have been reported for complexes of this compound. Therefore, a detailed discussion of its redox pathways is not possible at this time.

Mechanistic Insights into Biological Activities of N Benzoyl N 2 Phenoxyphenyl Thiourea Analogues

Molecular Docking and In Silico Bioactivity Prediction

Molecular docking simulations are a cornerstone in predicting the binding orientation and affinity of a ligand to its macromolecular target. For N-benzoylthiourea derivatives, these studies have been pivotal in identifying potential biological targets and elucidating the structural basis of their activity.

Analogues of N-benzoyl-N'-(2-phenoxyphenyl)thiourea have been evaluated against a range of biological targets implicated in various diseases, including cancer and bacterial infections. Docking studies predict the binding affinity, often expressed as a docking score or binding energy, which correlates with the compound's potential biological activity. Lower binding energy values typically suggest a more stable and favorable interaction between the ligand and the receptor. researchgate.net

Several studies have focused on targets such as DNA gyrase, Epidermal Growth Factor Receptor (EGFR), Sirtuin1 (SIRT1), and Macrophage Migration Inhibitory Factor (MIF). For instance, a series of new benzoylthiourea (B1224501) derivatives were assessed for their binding affinity to Escherichia coli DNA gyrase B, a key enzyme in bacterial DNA replication. nih.gov Similarly, the potential of N-benzoyl-N'-phenylthiourea derivatives as anticancer agents has been investigated by docking them against EGFR, a receptor tyrosine kinase often overexpressed in cancer cells. researchgate.net Other research has explored the inhibition of the SIRT1 enzyme, a class III histone deacetylase involved in cell cycle regulation, as a mechanism for the anticancer effects of N-benzoyl-N'-(4-fluorophenyl) thiourea (B124793) derivatives. unair.ac.id The Macrophage Migration Inhibitory Factor (MIF) protein, a cytokine involved in inflammatory responses, has also been a target of interest for N-benzoyl-N'-phenylthiourea derivatives. researchgate.netjppres.com

Compound ClassTarget ProteinPDB IDIn Silico Finding
Fluorine-substituted benzoylthiourea derivativesEscherichia coli DNA gyrase B4DUHDocking scores ranged from -56.81 to -63.91, predicting good antimicrobial activity. nih.gov
N-benzoyl-N'-phenylthiourea derivativesEGFR Tyrosine KinaseNot SpecifiedDerivatives are believed to act as EGFR inhibitors, blocking intracellular receptor tyrosine kinases. researchgate.netubaya.ac.id
N-benzoyl-N'-(4-fluorophenyl)thiourea derivativesSirtuin1 (SIRT1)4I5IDerivatives were predicted to have greater cytotoxic activity than the comparative ligand. unair.ac.id
N-benzoyl-N'-phenylthiourea derivativesMacrophage Migration Inhibitory Factor (MIF)1LJTDesigned compounds showed docking scores comparable to the native ligand. researchgate.netjppres.comubaya.ac.id
N-benzoyl-N'-naphthylthiourea derivativesVEGFR2Not SpecifiedCompounds are predicted to have potential as VEGFR2 inhibitors. atlantis-press.com

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for stabilizing the ligand-receptor complex.

In studies of benzoylthiourea derivatives targeting E. coli DNA gyrase B, hydrogen bonding has been identified as a key interaction. For example, one derivative formed two hydrogen bonds with the amino acid residue GLY 101. nih.gov The thiourea moiety itself is often a critical pharmacophore involved in these binding interactions. researchgate.net Understanding these specific molecular interactions is essential for optimizing ligand design to enhance binding and, consequently, biological activity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies analyze how modifications to a compound's chemical structure affect its biological activity. For this compound analogues, SAR studies help to identify the chemical moieties responsible for their therapeutic effects and guide the synthesis of new, more potent derivatives.

SAR analyses have consistently highlighted the N-benzoylthiourea scaffold as the core pharmacophore responsible for the biological activities of these compounds. The thiourea group (-NH-CS-NH-) and the adjacent benzoyl group (-CO-Ph) are critical for interacting with biological targets. researchgate.net The presence of the thiol group within the thiourea structure is considered particularly important for the activity of these compounds as inhibitors of enzymes like VEGFR2. atlantis-press.com The general structure allows for substitutions on the phenyl rings, which can be modified to modulate the compound's physicochemical properties and biological potency. unair.ac.id For instance, in a series of benzothiazole-phenyl analogues, modifications to the aromatic rings were studied to understand their tolerance by target enzymes. nih.gov

The type and position of substituents on the phenyl rings of the N-benzoylthiourea scaffold significantly influence the compound's inhibitory potency. The addition of electron-withdrawing or electron-donating groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target receptors.

Studies have shown that halogen substituents, such as chlorine (Cl) and fluorine (F), can enhance biological activity. nih.gov The addition of Cl groups to the benzoyl ring of N-benzoyl-N'-phenylthiourea was found to increase its cytotoxic activity against MCF-7 breast cancer cells, with the 2,4-dichloro substituted compound showing the most potent activity. researchgate.netubaya.ac.id This enhancement is attributed to the combined steric and electronic effects of the substituents. ubaya.ac.id Similarly, the presence of fluorine can increase lipophilicity, which may improve the compound's ability to penetrate cell membranes and reach its intracellular target. nih.gov Trifluoromethyl groups are also used to increase lipophilicity and metabolic stability. nih.gov QSAR studies on N-benzoyl-N'-naphthylthiourea derivatives have indicated that anticancer activity is influenced by both lipophilic and electronic properties. atlantis-press.comatlantis-press.com

Compound SeriesSubstituent ModificationImpact on Biological ActivityReference
N-benzoyl-N'-phenylthioureaAddition of Cl groups at positions 2 and 4 of the benzoyl ring.Increased cytotoxic activity against MCF-7 cells. The 2,4-Cl derivative was the most potent. ubaya.ac.id
Benzoylthiourea derivativesAddition of one fluorine atom to the phenyl ring.Showed the best antibacterial effect. nih.gov
Benzoylthiourea derivativesAddition of three fluorine atoms to the phenyl ring.Exhibited the most intensive antifungal activity. nih.gov
N-benzoyl-N'-(4-fluorophenyl)thioureaAddition of a 4-chloro group to the benzoyl ring.Predicted to have the most activity and be non-toxic among the derivatives tested. unair.ac.id
N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea3-fluoro substitution in the A-region and a 4-tert-butylbenzyl moiety in the C-region.Favored antagonism at the vanilloid receptor. nih.gov

Mechanistic Pathways of Biological Action

The biological actions of this compound analogues are directly linked to their ability to inhibit specific molecular targets. By blocking the function of key enzymes or receptors, these compounds can disrupt critical cellular pathways.

The anticancer activity of these derivatives is often attributed to the inhibition of receptor tyrosine kinases like EGFR and VEGFR2. ubaya.ac.idatlantis-press.comatlantis-press.com Inhibition of EGFR blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. researchgate.net Another anticancer mechanism involves the inhibition of the SIRT1 enzyme, which leads to an overexpression of the p53 tumor suppressor gene, thereby inducing negative regulation of the cell cycle. unair.ac.id

The antibacterial effects of these compounds are linked to the inhibition of bacterial enzymes essential for survival, such as DNA gyrase and topoisomerase IV. nih.gov By inhibiting these enzymes, the compounds prevent bacterial DNA replication, leading to cell death. nih.gov Furthermore, the potential to inhibit the MIF protein suggests a role for these compounds in modulating the immune response, which could be relevant for treating inflammatory diseases. jppres.com

Enzyme Inhibition Mechanisms (e.g., EGFR/HER-2 kinase inhibition, topoisomerase inhibition, DNA gyrase inhibition, SIRT1 inhibition, MIF tautomerase inhibition)

Analogues of this compound have been investigated for their potential to inhibit a range of critical enzymes. The thiourea scaffold serves as a versatile pharmacophore that can be tailored to fit into the active sites of various enzymes, thereby disrupting their catalytic activity.

EGFR/HER-2 Kinase Inhibition The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key members of the ErbB family of receptor tyrosine kinases, which play crucial roles in cell proliferation and are significant targets in cancer therapy. nih.gov Several N-benzoyl-N'-phenylthiourea derivatives have demonstrated potential as inhibitors of these kinases.

In silico studies on 1-benzoyl-3-methylthiourea derivatives have suggested their potential as EGFR tyrosine kinase inhibitors, with 1-(3-Chlorobenzoyl)-3-methylthiourea showing a particularly low binding energy of –9.28 kcal/mol in docking simulations. unair.ac.idbohrium.comresearchgate.net Further computational and in vitro studies on other analogues, such as N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea and N-(4-methoxy)-benzoyl-N'-phenylthiourea, predicted cytotoxic activity by docking with the EGFR receptor (PDB: 1M17), yielding binding scores of -8.2 and -7.3 kcal/mol, respectively. ubaya.ac.id These findings were supported by in vitro cytotoxicity tests against MCF-7 breast cancer cells, which showed IC50 values of 0.37 mM and 0.38 mM, respectively. ubaya.ac.id Another derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, was also predicted through in silico tests to be cytotoxic via the EGFR pathway. jppres.com Furthermore, N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea has been found to inhibit the enzymatic activity of both EGFR and HER-2, with IC50 values of 0.08 µM and 0.35 µM, respectively. ubaya.ac.id

CompoundTarget EnzymeActivity/Binding EnergyReference
N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthioureaEGFRIC50 = 0.08 µM ubaya.ac.id
N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthioureaHER-2IC50 = 0.35 µM ubaya.ac.id
N-(4-trifluoromethyl)-benzoyl-N'-phenylthioureaEGFR (1M17)Binding Score = -8.2 kcal/mol ubaya.ac.id
N-(4-methoxy)-benzoyl-N'-phenylthioureaEGFR (1M17)Binding Score = -7.3 kcal/mol ubaya.ac.id
1-(3-Chlorobenzoyl)-3-methylthioureaEGFRBinding Energy = -9.28 kcal/mol unair.ac.idbohrium.com

Topoisomerase Inhibition DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and repair. nih.gov While they are validated targets for anticancer drugs, there is currently a lack of specific research investigating the inhibitory activity of this compound or its direct analogues against topoisomerase I or II. Some studies have explored related heterocyclic structures; for instance, merging a 4-piperazinylquinoline fragment with a thiourea pharmacophore has produced compounds that inhibit human DNA topoisomerase. biointerfaceresearch.com However, these represent a structurally distinct class, and further research is required to determine if benzoylthiourea derivatives possess a similar mechanism of action.

DNA Gyrase Inhibition Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents due to its essential role in bacterial DNA replication and its absence in higher eukaryotes. nih.gov Molecular docking studies have suggested that benzoylthiourea derivatives can bind to the ATP-binding site of the DNA gyrase B (GyrB) subunit, indicating a potential mechanism for their antimicrobial activity. nih.gov In-silico analysis of 1-allyl-3-benzoylthiourea (B5185869) analogues against the DNA gyrase subunit B receptor (PDB: 1KZN) showed favorable binding affinities, with one derivative exhibiting a rerank score of -91.2304, suggesting a strong interaction. nih.gov Similarly, docking studies of other benzoyl dialkylurea derivatives against P. aeruginosa DNA gyrase (PDB: 6M1S) also showed good binding energies, ranging from –91.0 to –97.4 kcal/mol. These computational findings point towards the inhibition of DNA replication as a plausible mechanism for the antibacterial effects of this class of compounds. nih.gov

Compound ClassTarget EnzymeBinding Energy / ScoreReference
1-allyl-3-benzoylthiourea analogue (Cpd 3)DNA gyrase subunit B (1KZN)Rerank Score = -91.2304 nih.gov
Benzoyl dialkylurea derivatives (BEU1-3)P. aeruginosa DNA gyrase (6M1S)-91.0 to -97.4 kcal/mol

SIRT1 Inhibition Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a role in various cellular processes, including gene expression, metabolism, and cell survival. jppres.com The potential for N-benzoyl-N'-phenylthiourea analogues to act as SIRT1 inhibitors has been explored. An in silico investigation of N-(4-t-butylbenzoyl)-N'-phenylthiourea evaluated its interaction with both EGFR and SIRT1 receptors. jppres.com The study predicted that while the compound could interact with SIRT1, its cytotoxic effect was more pronounced through the EGFR pathway. jppres.com Although structurally different, other thiourea-containing compounds, such as those based on Nε-thiocarbamoyl-lysine, have been shown to be potent, mechanism-based inhibitors of sirtuins, highlighting the potential of the thiourea moiety to target this class of enzymes. nih.gov

MIF Tautomerase Inhibition Macrophage Migration Inhibitory Factor (MIF) is a cytokine involved in inflammatory responses and also possesses tautomerase enzymatic activity. researchgate.netunair.ac.id Several studies have assessed N-benzoyl-N'-phenylthiourea derivatives as potential MIF inhibitors. researchgate.netunair.ac.idubaya.ac.idjppres.com Molecular docking studies predicted that these compounds could bind effectively to the MIF protein (PDB ID: 1LJT), with docking scores comparable to the native ligand. researchgate.netunair.ac.idubaya.ac.id However, subsequent in vitro MIF tautomerase activity assays revealed that the inhibitory activity was low. For instance, two synthesized compounds only produced a 10.1% and 6.2% decrease in MIF tautomerase activity compared to the positive control, suggesting that the promising in silico results did not fully translate to in vitro efficacy. researchgate.netunair.ac.idubaya.ac.id

Compound ClassTarget EnzymeIn Silico ResultIn Vitro ResultReference
N-benzoyl-N'-phenylthiourea derivativesMIF Tautomerase (1LJT)Comparable docking scores to native ligandLow inhibition (e.g., 6.2% and 10.1% activity decrease) researchgate.netunair.ac.idubaya.ac.id

Molecular Interactions with Biological Macromolecules and Cellular Targets

The inhibitory mechanisms of N-benzoyl-N'-phenylthiourea analogues are defined by their specific molecular interactions within the binding sites of their target macromolecules. Computational docking studies have provided valuable insights into these interactions, identifying key residues and bond types that stabilize the ligand-enzyme complex.

For instance, the docking of N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea and N-(4-methoxy)-benzoyl-N'-phenylthiourea into the active site of EGFR revealed specific binding patterns. These interactions are crucial for stabilizing the compound within the ATP-binding pocket, thereby preventing the phosphorylation cascade that leads to cell proliferation. ubaya.ac.id

In the context of SIRT1 inhibition, thiourea-based compounds are designed to act as mechanism-based inhibitors. They are processed by the enzyme, leading to the formation of a longer-lived intermediate, such as an α-1′-S-alkylamidate intermediate, which effectively stalls the catalytic cycle. nih.gov The stability of this intermediate is key to the compound's inhibitory potency.

Molecular docking of benzoylthiourea derivatives into the ATP binding site of the E. coli DNA gyrase B subunit has also elucidated their binding mode. nih.gov The orientation and binding affinity are influenced by substituents on the phenyl rings, with interactions often involving hydrogen bonds with key amino acid residues and hydrophobic interactions within the pocket, which explains their potential to inhibit DNA replication. nih.govnih.gov

Similarly, docking studies of N-benzoyl-N'-phenylthiourea derivatives with the MIF protein have shown interactions with the enzyme's active site. researchgate.netunair.ac.id Although the in vitro activity was found to be low, the in silico results indicated that the thiourea core and its substituents could form hydrogen bonds and other non-covalent interactions with amino acid residues in the tautomerase active site. researchgate.netunair.ac.idubaya.ac.id

Future Perspectives and Emerging Research Avenues for N Benzoyl N 2 Phenoxyphenyl Thiourea

Rational Design of Novel Analogues with Enhanced Selectivity and Potency

The rational design of new analogues of N-benzoyl-N'-(2-phenoxyphenyl)thiourea is a key avenue for enhancing their therapeutic potential. This approach involves systematic modifications of the chemical structure to improve biological activity, selectivity, and pharmacokinetic properties. The core structure of this compound offers multiple sites for chemical modification, including the benzoyl ring, the phenyl ring of the phenoxy group, and the thiourea (B124793) linker.

Future research will likely focus on the synthesis and evaluation of derivatives with various substituents on the aromatic rings. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially influencing its binding affinity to biological targets. The synthesis of a series of N-(2,4-dichloro)benzoyl-N'-phenylthiourea analogues has demonstrated that halogen substituents can significantly impact cytotoxic activity against cancer cell lines.

Moreover, structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the biological activity of these compounds. By systematically altering different parts of the molecule and assessing the impact on their efficacy, researchers can develop a deeper understanding of the molecular interactions driving their therapeutic effects. This knowledge will enable the design of more potent and selective analogues.

Exploration of Multifunctional Thiourea Derivatives

The development of multifunctional thiourea derivatives represents a paradigm shift in drug discovery, moving from the "one target, one molecule" approach to a "multi-target" strategy. This is particularly relevant for complex diseases such as cancer and infectious diseases, where targeting multiple pathways simultaneously can lead to improved therapeutic outcomes and reduced drug resistance.

This compound can serve as a scaffold for the design of hybrid molecules that combine the thiourea core with other pharmacophores. For example, incorporating moieties with known antimicrobial or anticancer activity could result in synergistic effects. Research on other thiourea derivatives has shown that they can be complexed with metal ions to enhance their biological activity.

Future investigations could explore the synthesis of conjugates of this compound with other active agents, such as enzyme inhibitors or receptor ligands. This could lead to the development of novel therapeutics with dual modes of action, offering a more comprehensive approach to disease treatment.

Integration with Advanced Drug Delivery Systems

The therapeutic efficacy of this compound and its analogues can be significantly enhanced through the use of advanced drug delivery systems. Many thiourea derivatives are hydrophobic, which can limit their bioavailability and clinical application. Encapsulating these compounds in nanocarriers can overcome these limitations by improving their solubility, stability, and targeted delivery.

Potential drug delivery systems that could be explored for this compound include liposomes, polymeric nanoparticles, and micelles. These systems can be engineered to release the drug in a controlled manner at the site of action, thereby minimizing systemic toxicity and improving the therapeutic index.

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery. This is particularly important in cancer therapy, where targeted delivery to tumor cells can enhance efficacy while sparing healthy tissues. Future research in this area will focus on developing tailored drug delivery systems for this compound derivatives to optimize their therapeutic performance.

Computational-Guided Discovery and Optimization of Thiourea-Based Agents

Computational methods play an increasingly important role in modern drug discovery and development. In silico techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of this compound analogues to their biological targets and to elucidate their mechanism of action at the molecular level.

These computational tools can guide the rational design of new derivatives with improved potency and selectivity. For example, molecular docking studies can be used to screen virtual libraries of compounds and identify those with the highest predicted binding affinity. This can significantly accelerate the drug discovery process and reduce the need for extensive experimental screening.

Moreover, computational approaches can be used to predict the pharmacokinetic and toxicological properties of new compounds, allowing for the early identification of candidates with favorable drug-like properties. The integration of computational and experimental approaches will be essential for the efficient discovery and optimization of the next generation of thiourea-based therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzoyl-N'-(2-phenoxyphenyl)thiourea, and how can reaction conditions be optimized for yield?

  • Methodology : The Schotten-Baumann reaction is commonly used, involving the reaction of 2-phenoxyphenylthiourea with benzoyl chloride derivatives. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) with triethylamine (TEA) as a base .
  • Temperature : Initial reaction at 0–5°C (ice bath) followed by reflux (~100°C) for 8–12 hours .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
  • Purification : Recrystallization from ethanol or chloroform yields pure crystals .
    • Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of thiourea to benzoyl chloride), solvent polarity, or catalyst (e.g., DMAP) to improve yield .

Q. How is the structural integrity of N-benzoyl-N'-(2-phenoxyphenyl)thiourea confirmed post-synthesis?

  • Techniques :

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm aromatic protons and thiourea backbone .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (N–H⋯S/O) and planarity of the thiocarbonyl and benzoyl groups .
  • Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. What in vitro models are appropriate for initial cytotoxicity screening of this compound?

  • Cell lines : Breast cancer models (MCF-7, T47D) and normal cell lines (Vero) for selectivity assessment .
  • Assays :

  • MTT assay : Measures mitochondrial activity post 48–72 hours of treatment .
  • Dose-response curves : IC50_{50} values calculated using non-linear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers address contradictory cytotoxicity data across different cell lines or assays?

  • Approach :

  • Mechanistic studies : Compare apoptosis induction (Annexin V/PI staining) vs. necrosis (LDH release) .
  • Cell line heterogeneity : Profile genetic variations (e.g., ER/PR status in breast cancer lines) using RNA-seq .
  • Assay validation : Replicate results across labs with standardized protocols (e.g., ATP-based viability assays) .

Q. What computational strategies predict the interaction of this thiourea derivative with biological targets?

  • Methods :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to sirtuin-1 or EGFR .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .

Q. What methodological considerations are critical for structure-activity relationship (SAR) studies of analogs?

  • Design :

  • Substituent variation : Compare halogen (Cl, F), methoxy, or trifluoromethyl groups at para/meta positions (Table 1) .

  • Lipophilicity : Calculate logP values (e.g., ChemDraw) to correlate with membrane permeability .

    Table 1 : Cytotoxicity of N-Benzoylthiourea Analogs

    Substituent (R)IC50_{50} (MCF-7, μM)Selectivity Index (MCF-7/Vero)Reference
    2-Phenoxy18.5 ± 1.23.2
    4-Cl12.7 ± 0.82.8
    3-CF3_39.4 ± 0.54.1

Q. What challenges arise in characterizing hydrogen-bonding networks via crystallography?

  • Resolution limits : Ensure data collection at <1.0 Å resolution to distinguish N–H⋯S vs. N–H⋯O bonds .
  • Disorder : Refine trifluoromethyl or methoxy groups with split occupancy models (e.g., SHELXL) .
  • Thermal motion : Apply anisotropic displacement parameters for non-H atoms to improve accuracy .

Q. How can researchers validate enzyme inhibition mechanisms proposed for this compound?

  • Kinetic assays : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
  • ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd_d) and stoichiometry .
  • Mutagenesis : Clone and express mutant enzymes (e.g., EGFR-T790M) to test binding specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.